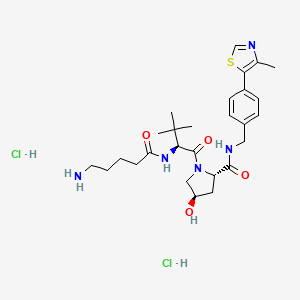

(S,R,S)-AHPC-C4-NH2 dihydrochloride

説明

BenchChem offers high-quality (S,R,S)-AHPC-C4-NH2 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-C4-NH2 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJGQVIKGJREIR-IYCRVZLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. This molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-C4-NH2-based PROTACs, focusing on their role in the targeted degradation of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[1][2] One ligand binds to a target protein of interest (POI), while the other, in this case, (S,R,S)-AHPC-C4-NH2, recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[1][2]

The primary function of an E3 ubiquitin ligase within the cell is to tag proteins for degradation by the proteasome, the cell's waste disposal system.[1][2] By artificially bringing the target protein and the E3 ligase together, the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[1][2] Following the degradation of the target protein, the PROTAC is released and can engage in further catalytic cycles of protein degradation.

dot

Figure 1: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.

Application in EED Degradation

A key application of (S,R,S)-AHPC-C4-NH2 is in the construction of PROTACs targeting EED, a core component of the PRC2 complex. The PRC2 complex plays a crucial role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). Dysregulation of PRC2 activity is implicated in various cancers.

A specific EED-targeted PROTAC, referred to as "PROTAC EED degrader-2" or "PROTAC 1", incorporates the (S,R,S)-AHPC-C4-NH2 VHL ligand. This PROTAC has been shown to effectively induce the degradation of not only EED but also other core components of the PRC2 complex, namely EZH2 and SUZ12.

Quantitative Data

The following tables summarize the key quantitative data for the EED-targeted PROTAC utilizing (S,R,S)-AHPC-C4-NH2.

| Compound | Target | Binding Affinity (pKd) |

| PROTAC EED degrader-2 | EED | 9.27 ± 0.05 |

| PROTAC EED degrader-1 | EED | 9.02 ± 0.09 |

| Table 1: Binding Affinity of EED-Targeted PROTACs. |

| Compound | Assay | Potency (pIC50) |

| PROTAC EED degrader-2 | PRC2 Enzymatic Activity | 8.11 ± 0.09 |

| PROTAC EED degrader-1 | PRC2 Enzymatic Activity | 8.17 ± 0.24 |

| Table 2: In Vitro Potency of EED-Targeted PROTACs. |

| Cell Line | Compound | Growth Inhibition (GI50) |

| Karpas-422 | PROTAC EED degrader-2 | 58 nM |

| Karpas-422 | PROTAC EED degrader-1 | 49 nM |

| Table 3: Cellular Activity of EED-Targeted PROTACs. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC molecules. The following sections outline the key experimental protocols used to characterize the activity of (S,R,S)-AHPC-C4-NH2-based EED-targeted PROTACs.

Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

This assay is used to determine the binding affinity of the PROTAC to its target protein.

-

Immobilization: Recombinant EED protein is immobilized on a sensor chip.

-

Binding: A series of concentrations of the PROTAC are flowed over the sensor surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).

dot

Figure 2: Workflow for Surface Plasmon Resonance (SPR) binding assay.

PRC2 Enzymatic Assay

This assay measures the ability of the PROTAC to inhibit the enzymatic activity of the PRC2 complex.

-

Reaction Setup: A reaction mixture is prepared containing the PRC2 enzyme complex, a histone H3 substrate, and the methyl donor S-adenosylmethionine (SAM).

-

Inhibition: The PROTAC is added to the reaction mixture at various concentrations.

-

Detection: The level of H3K27 trimethylation is quantified, typically using a luminescence-based method that detects the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

-

Data Analysis: The concentration of the PROTAC that causes 50% inhibition of PRC2 activity (IC50) is determined.

Cellular Degradation Assay (Western Blot)

This assay is used to confirm the degradation of the target protein in a cellular context.

-

Cell Treatment: A suitable cell line (e.g., Karpas-422) is treated with the PROTAC at various concentrations and for different time points.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (EED, EZH2, SUZ12) and a loading control (e.g., GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.

-

Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine the extent of degradation.

dot

Figure 3: Workflow for Western Blot analysis of protein degradation.

Cell Proliferation Assay

This assay measures the effect of the PROTAC on the growth of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., Karpas-422) are seeded in a multi-well plate.

-

Compound Treatment: The cells are treated with a range of concentrations of the PROTAC.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The concentration of the PROTAC that inhibits cell growth by 50% (GI50) is calculated.

Conclusion

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a potent and versatile VHL E3 ligase ligand that enables the development of highly effective PROTACs for targeted protein degradation. As demonstrated by its successful application in EED-targeted PROTACs, this molecule facilitates the creation of catalytic degraders that can eliminate key oncogenic proteins, offering a promising therapeutic strategy for the treatment of various cancers. The experimental protocols outlined in this guide provide a framework for the robust characterization of such novel therapeutic agents.

References

(S,R,S)-AHPC-C4-NH2 Dihydrochloride as a VHL Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for use in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2][3] This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

This technical guide provides an in-depth overview of (S,R,S)-AHPC-C4-NH2 as a VHL ligand, including its role in the VHL signaling pathway, quantitative binding data for its parent compound, and detailed experimental protocols for its characterization and use in targeted protein degradation studies.

Core Concepts: VHL, PROTACs, and the Ubiquitin-Proteasome System

The von Hippel-Lindau tumor suppressor protein (VHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and proteasomal degradation under normoxic conditions.

PROTACs containing a VHL ligand, such as (S,R,S)-AHPC-C4-NH2, hijack this natural process. The VHL ligand moiety of the PROTAC binds to the VHL E3 ligase complex, while the other end of the PROTAC binds to a specific protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Quantitative Data

While specific quantitative binding affinity data for (S,R,S)-AHPC-C4-NH2 dihydrochloride to VHL is not extensively reported in publicly available literature, the binding affinity of its parent ligand, (S,R,S)-AHPC (also known as VH032), has been characterized. This data serves as a critical reference point for researchers working with derivatives such as the C4-NH2 variant.

| Ligand | Binding Target | Assay Type | Kd (nM) | Reference |

| (S,R,S)-AHPC (VH032) | VBC Complex | ITC | 185 ± 7 |

VBC Complex: VHL-ElonginB-ElonginC complex ITC: Isothermal Titration Calorimetry

Researchers can determine the specific binding affinity of (S,R,S)-AHPC-C4-NH2 dihydrochloride using the experimental protocols outlined in this guide.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in the use of (S,R,S)-AHPC-C4-NH2 as a VHL ligand, the following diagrams have been generated using the DOT language.

Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.

Caption: Mechanism of action for a (S,R,S)-AHPC-C4-NH2 based PROTAC.

Caption: Experimental workflow for assessing protein degradation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

Objective: To determine the binding kinetics and affinity (Kd) of (S,R,S)-AHPC-C4-NH2 to the VHL complex and to characterize the formation and stability of the ternary complex (VHL:(S,R,S)-AHPC-C4-NH2-PROTAC:Target Protein).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

(S,R,S)-AHPC-C4-NH2 dihydrochloride

-

Purified target protein

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of EDC and NHS.

-

Inject the purified VBC complex over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binary Interaction Analysis ((S,R,S)-AHPC-C4-NH2 to VBC):

-

Prepare a series of dilutions of (S,R,S)-AHPC-C4-NH2 in running buffer.

-

Inject the different concentrations of the ligand over the immobilized VBC surface, followed by a dissociation phase with running buffer.

-

Regenerate the surface between injections if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC molecule (which incorporates the (S,R,S)-AHPC-C4-NH2 linker-ligand).

-

Inject these solutions over the immobilized VBC surface.

-

Monitor the binding response, which will reflect the formation of the ternary complex.

-

Analyze the data to determine the kinetics and affinity of ternary complex formation.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the binding of (S,R,S)-AHPC-C4-NH2 to the VHL complex.

Materials:

-

Isothermal titration calorimeter

-

Purified VBC complex

-

(S,R,S)-AHPC-C4-NH2 dihydrochloride

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze the VBC complex and dissolve the (S,R,S)-AHPC-C4-NH2 in the same buffer to minimize heats of dilution.

-

Load the VBC complex into the sample cell and the (S,R,S)-AHPC-C4-NH2 solution into the injection syringe.

-

-

Titration:

-

Perform a series of injections of the (S,R,S)-AHPC-C4-NH2 solution into the VBC complex in the sample cell.

-

Measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Western Blotting for Protein Degradation Assessment

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC incorporating (S,R,S)-AHPC-C4-NH2.

Materials:

-

Cell line expressing the target protein

-

PROTAC molecule

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a desired time course.

-

-

Sample Preparation:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Conclusion

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a valuable chemical tool for researchers engaged in the development of VHL-based PROTACs for targeted protein degradation. Its structure allows for straightforward conjugation to a target protein ligand, and its VHL-binding moiety effectively recruits the E3 ligase machinery. While specific binding data for this particular linker-ligand conjugate requires experimental determination, the protocols provided in this guide offer a clear path for its characterization and implementation in protein degradation studies. The continued exploration and application of such molecules hold significant promise for advancing the field of targeted therapeutics.

References

targeted protein degradation using VHL E3 ligase ligands

An In-depth Technical Guide to Targeted Protein Degradation Using VHL E3 Ligase Ligands

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely. This is achieved through the Ubiquitin-Proteasome System (UPS), the primary mechanism for maintaining protein homeostasis in eukaryotic cells.[1][2][3] The key players in this system are E3 ubiquitin ligases, which tag specific proteins with ubiquitin, marking them for destruction by the proteasome.[2][3]

Proteolysis Targeting Chimeras (PROTACs) are the vanguard of TPD. These heterobifunctional molecules are designed to simultaneously bind to a target Protein of Interest (POI) and an E3 ligase.[3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, leading to its degradation. Among the hundreds of E3 ligases, the von Hippel-Lindau (VHL) E3 ligase has become one of the most widely utilized in PROTAC design due to its favorable characteristics and well-understood biology.[2][6]

The von Hippel-Lindau (VHL) E3 Ligase Complex

The VHL protein (pVHL) is the substrate-recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2VHL).[1][2][3] This multi-subunit complex consists of:

-

VHL (von Hippel-Lindau protein): The substrate receptor that directly binds to target proteins.[7]

-

Elongin B and Elongin C: Adaptor proteins that stabilize the complex.[8][9]

-

Cullin-2 (CUL2): A scaffold protein that provides the structural backbone.[8][9]

-

Rbx1 (RING-box protein 1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2).

Under normal oxygen conditions (normoxia), the primary natural substrate for VHL is the alpha-subunit of Hypoxia-Inducible Factor (HIF-α).[1][2] HIF-α is hydroxylated on a specific proline residue, creating a recognition motif that VHL can bind, leading to HIF-α's ubiquitination and subsequent degradation.[5] In low oxygen (hypoxia), this hydroxylation does not occur, HIF-α is stabilized, and it activates genes involved in angiogenesis and cell metabolism. The hijacking of this natural process is the foundation of VHL-based PROTACs.[10]

Mechanism of Action of VHL-Recruiting PROTACs

VHL-based PROTACs operate catalytically to induce the degradation of a specific POI. The process is a cycle that can be broken down into several key steps, as illustrated below.

Caption: The catalytic cycle of a VHL-based PROTAC.

-

Ternary Complex Formation: The PROTAC molecule first binds to both the VHL E3 ligase complex and the POI, bringing them into close proximity to form a ternary complex (VHL-PROTAC-POI).[3]

-

Ubiquitination: Once the complex is formed, the E3 ligase machinery, with the help of E1 activating and E2 conjugating enzymes, transfers multiple ubiquitin proteins onto lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is now recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides.

-

Recycling: After the POI is ubiquitinated, the PROTAC and the VHL complex dissociate from the ternary complex and are recycled to engage and degrade another POI molecule.

Data on VHL Ligands and PROTAC Performance

The effectiveness of a VHL-based PROTAC is dependent on several factors, including the binding affinity of its ligands for VHL and the POI, as well as the efficiency of the resulting ternary complex in promoting ubiquitination.

VHL Ligand Binding Affinities

The development of potent, small-molecule VHL ligands was a critical breakthrough for the field. These ligands are typically derived from the hydroxyproline (B1673980) core of the HIF-1α peptide.[1][5] Below is a summary of commonly used VHL ligands and their reported binding affinities.

| VHL Ligand | Binding Affinity (KD or IC50 to VHL) | Assay Method | Reference |

| VH032 | KD = 185 nM | Surface Plasmon Resonance (SPR) | [1] |

| VH101 | KD = 44 nM | Surface Plasmon Resonance (SPR) | [1] |

| VHL Ligand 1 | Ki = 2-3 µM | Not Specified | [11] |

| VHL Ligand 134a | KD = 29 nM | Surface Plasmon Resonance (SPR) | [1] |

| N-oxo-amide 140a | IC50 = 462 nM | Fluorescence Polarization (FP) | [1] |

Note: Binding affinities can vary based on the specific assay conditions and protein constructs used.

Quantitative Degradation Data for VHL-based PROTACs

PROTAC efficacy is measured by two key parameters:

-

DC50: The concentration of PROTAC required to degrade 50% of the target protein in a cell-based assay.[12][13]

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[12][13]

The following table presents performance data for several well-characterized VHL-based PROTACs.

| PROTAC Name | Target POI | Cell Line | DC50 | Dmax | Reference |

| MZ1 | BRD4 | HeLa | ~30 nM | >90% | [14] |

| ARD-266 | Androgen Receptor (AR) | LNCaP | <10 nM | >95% | [11] |

| Compound 139 | BRD4 | PC3 | 3.3 nM | 97% | [1] |

| Compound 139 | BRD4 | EOL-1 | 0.87 nM | 96% | [1] |

| Compound 92 | SMARCA2/4 | Not Specified | Potent | >75% | [1][2] |

| JPS016 (9) | HDAC1 | HCT116 | ~0.5 µM | >80% | [13] |

| JPS036 (22) | HDAC3 | HCT116 | 0.44 µM | 77% | [13] |

Key Experimental Protocols

Validating a novel VHL-based PROTAC requires a suite of biophysical and cell-based assays. Below are generalized protocols for essential experiments.

Protocol: VHL Ligand Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol measures the binding kinetics and affinity between a VHL ligand and the VHL-ElonginB-ElonginC (VBC) complex.

Caption: General workflow for an SPR binding assay.

Methodology:

-

Protein Immobilization: Recombinantly express and purify the VHL-ElonginB-ElonginC (VBC) complex. Immobilize the VBC complex onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a dilution series of the VHL ligand (e.g., from 1 nM to 10 µM) in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement:

-

Inject the different concentrations of the VHL ligand over the sensor chip surface at a constant flow rate.

-

Record the binding response (in Response Units, RU) over time to measure the association phase.

-

After the injection, flow running buffer over the chip to measure the dissociation phase.

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any bound ligand from the VBC surface, preparing it for the next injection.

-

Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (KD).

Protocol: Cellular Protein Degradation Assay via Western Blot

This protocol quantifies the reduction of a target protein in cells after treatment with a PROTAC.

Caption: General workflow for a Western Blotting experiment.

Methodology:

-

Cell Treatment: Plate the chosen cell line (e.g., HCT116, HeLa) at an appropriate density. The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 18-24 hours).

-

Controls: Include necessary controls:

-

Lysis and Quantification: Wash the cells with PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the total protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by molecular weight on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane thoroughly. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Use densitometry software to quantify the band intensities. Normalize the POI band intensity to the loading control band intensity. Plot the normalized values against the PROTAC concentration to determine the DC50 and Dmax.[13]

Conclusion and Future Outlook

Targeted protein degradation using VHL-recruiting PROTACs has emerged as a powerful therapeutic strategy with the potential to target proteins previously considered "undruggable."[6] The well-defined interaction between VHL and its ligands, coupled with its broad tissue expression, makes it a robust and versatile E3 ligase for TPD.[6] Key to the success of this modality is the rational, structure-guided design of both the VHL ligand and the overall PROTAC molecule to ensure the formation of a stable and productive ternary complex.[3][4]

Challenges remain, including understanding and overcoming resistance mechanisms, improving oral bioavailability, and expanding the repertoire of available E3 ligases. However, the rapid progress in the field, with several VHL-based PROTACs advancing into clinical trials, underscores the immense promise of this approach.[15] Future innovations in linker technology, computational modeling, and the discovery of novel E3 ligase ligands will continue to drive the development of the next generation of protein degraders, offering new hope for treating a wide range of human diseases.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 8. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

The Advent of AHPC-Based VHL Ligands: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Central to the success of many PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This in-depth technical guide focuses on the discovery and development of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands, a cornerstone of VHL-recruiting PROTACs.

From Modest Beginnings to Nanomolar Affinity: The Discovery of AHPC-based VHL Ligands

The journey to potent VHL ligands began with structure-guided design based on the protein-protein interactions between VHL and the hypoxia-inducible factor-1α (HIF-1α).[2] Early iterations built around a (2S,4R)-4-hydroxyproline (Hyp) core showed modest VHL inhibition.[3] Systematic optimization, guided by biophysical techniques, led to the development of significantly more potent ligands, such as the seminal VH032, which exhibits nanomolar binding affinity to VHL.[3] This breakthrough paved the way for the creation of highly effective VHL-based PROTACs.

The core AHPC scaffold has proven to be a versatile and highly effective starting point for the development of VHL ligands used in PROTACs. These ligands have been instrumental in the creation of potent degraders for a wide array of protein targets.[4]

Quantitative Analysis of AHPC-based VHL Ligand Binding and PROTAC Efficacy

The efficacy of a PROTAC is intimately tied to the binding affinity of its constituent ligands for their respective targets and the E3 ligase. A variety of biophysical and cellular assays are employed to quantify these interactions and the resulting protein degradation.

VHL Ligand and PROTAC Binding Affinities

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to determine the dissociation constant (Kd) of VHL ligands.[3] Time-resolved fluorescence resonance energy transfer (TR-FRET) is another powerful technique for measuring binding affinity in a high-throughput format.[5] The following table summarizes the binding affinities of key AHPC-based VHL ligands and derived PROTACs.

| Compound | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| VH032 | 185 nM (Kd) | ITC | [3] |

| VH101 | 44 nM (Kd) | ITC | [3] |

| VH298 | 80-90 nM (Kd) | Not Specified | [6] |

| VHL Ligand 14 | 196 nM (IC50) | Not Specified | [6] |

| VHL-IN-1 | 37 nM (Kd) | Not Specified | [6] |

| MZ1 (PROTAC) binding to VHL | ~70 nM (Kd) | SPR | [7] |

| MZ1:BRD4 BD1 (ternary complex) | ~30 nM (Kd) | SPR | [7] |

| MZ1:BRD4 BD2 (ternary complex) | ~2 nM (Kd) | SPR | [7] |

PROTAC-Mediated Protein Degradation

The cellular efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). These parameters are typically determined by Western blotting or other quantitative protein analysis methods.

| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |

| ARV-771 | BET proteins | <1 nM | >95% | CRPC cells | [8][9] |

| GMB-475 | BCR-ABL1 | 1.11 µM (IC50) | N/A | Ba/F3 cells | [10][11] |

| ARD-266 | Androgen Receptor | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 | [6] |

Core Methodologies in AHPC-based VHL Ligand and PROTAC Development

The development of potent AHPC-based VHL-recruiting PROTACs relies on a suite of robust experimental protocols to characterize binding, ternary complex formation, and cellular degradation.

Synthesis of AHPC-based VHL Ligands

The synthesis of AHPC-based VHL ligands is a critical first step in the generation of novel PROTACs. A general synthetic scheme often starts from commercially available building blocks and involves several key chemical transformations.

Caption: Generalized synthetic workflow for AHPC-based VHL ligands.

A more detailed, step-by-step synthesis for a specific AHPC derivative, (S,R,S)-AHPC-Me hydrochloride, can be found in the literature and typically involves a sequence of protection, coupling, and deprotection steps.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive method for quantifying the binding affinity of ligands to VHL in a solution-based, high-throughput format.

Protocol for VHL Ligand Binding TR-FRET Assay [5]

-

Materials and Reagents:

-

Recombinant His-tagged VBC (VHL-ElonginB-ElonginC) complex

-

Anti-Hisropium-labeled antibody (donor)

-

Fluorescently labeled VHL ligand (e.g., CELT-150) (acceptor)

-

Test compounds (e.g., AHPC-based ligands)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN 20

-

384-well low-volume plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Prepare a master mix containing the His-VBC complex and the anti-His-Europium antibody at 2x the final concentration.

-

Add 7.5 µL of the test compound dilutions to the wells of a 384-well plate.

-

Add 7.5 µL of the master mix to each well.

-

Add the fluorescently labeled VHL ligand to each well.

-

Incubate the plate in the dark at room temperature for at least 90 minutes.[5]

-

Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, donor emission ~620 nm, acceptor emission ~665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a competitive TR-FRET binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for the binding of ligands and PROTACs to VHL. It is particularly valuable for characterizing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase).

Protocol for PROTAC Ternary Complex Analysis by SPR [12]

-

Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., streptavidin-coated)

-

Biotinylated VCB complex

-

PROTAC of interest

-

Target protein of interest

-

Running Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4[13]

-

-

Procedure:

-

Immobilize the biotinylated VCB complex onto the streptavidin sensor chip.

-

Binary Binding: Inject a series of concentrations of the PROTAC alone over the VCB-functionalized surface to determine the binary binding kinetics (kon, koff) and affinity (Kd).

-

Ternary Complex Formation: Pre-incubate the PROTAC with a near-saturating concentration of the target protein.

-

Inject the pre-formed PROTAC-target protein complex over the VCB surface to measure the kinetics of ternary complex formation.

-

Regenerate the sensor surface between cycles if necessary.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine kinetic parameters.

-

Calculate the cooperativity factor (α), which is the ratio of the binary Kd to the ternary Kd. An α > 1 indicates positive cooperativity.

-

Caption: Workflow for SPR analysis of binary and ternary complex formation.

Western Blot for PROTAC-Induced Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein in cells following PROTAC treatment.

Protocol for Western Blot Analysis of Protein Degradation [1]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (and vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA or similar protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.

Conclusion

The discovery and development of AHPC-based VHL ligands have been a pivotal advancement in the field of targeted protein degradation. The robust and versatile nature of this chemical scaffold, combined with a powerful suite of biophysical and cellular assays, has enabled the creation of highly potent and selective PROTACs for a multitude of challenging drug targets. This technical guide provides a foundational understanding of the core principles and methodologies that continue to drive innovation in this exciting therapeutic modality. As research progresses, the continued refinement of these techniques and the exploration of novel AHPC-based chemistries will undoubtedly lead to the next generation of transformative protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. celtarys.com [celtarys.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 13. benchchem.com [benchchem.com]

(S,R,S)-AHPC-C4-NH2 Dihydrochloride: A Technical Guide to Inducing Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, presents quantitative data from relevant studies, outlines detailed experimental protocols for its application, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to (S,R,S)-AHPC-C4-NH2 Dihydrochloride and PROTAC Technology

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-carbon alkyl linker with a terminal amine group.[[“]][2] This terminal amine allows for the covalent attachment of a ligand for a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.

PROTACs are revolutionary molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[3][4] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

The dihydrochloride salt form of (S,R,S)-AHPC-C4-NH2 typically offers enhanced water solubility and stability compared to its free base form, without altering its biological activity at equimolar concentrations.[[“]]

Mechanism of Action: Targeting the PRC2 Complex

Research has demonstrated the successful application of VHL-recruiting PROTACs, synthesized using analogs of (S,R,S)-AHPC-C4-NH2, in targeting the Polycomb Repressive Complex 2 (PRC2).[7][8] PRC2 is a crucial epigenetic regulator, and its deregulation is implicated in various cancers. The core components of PRC2 include EED, EZH2, and SUZ12.[7][9]

A notable example is the EED-targeted PROTAC, UNC6852, which is synthesized using a C3 linker analog of the title compound.[2][10] This PROTAC effectively induces the degradation of not only its direct target, EED, but also the other core components of the PRC2 complex, EZH2 and SUZ12.[8][11] This leads to a reduction in H3K27 trimethylation (H3K27me3) levels and inhibits the proliferation of PRC2-dependent cancer cells.[2][11]

Signaling Pathway Diagram

Caption: Mechanism of PRC2 degradation by a VHL-recruiting PROTAC.

Quantitative Data

The following tables summarize the quantitative data for EED-targeted PROTACs developed using VHL-recruiting ligands similar to (S,R,S)-AHPC-C4-NH2.

Table 1: Binding Affinity and Inhibitory Concentration of EED-Targeted PROTACs

| Compound | Target | pKD (Binding Affinity) | pIC50 (PRC2 Inhibition) | Reference |

| PROTAC EED degrader-2 | EED | 9.27 ± 0.05 | 8.11 ± 0.09 | [12] |

| UNC6852 | EED | Not Reported | IC50 = 247 nM | [2][4] |

Table 2: Cellular Activity of EED-Targeted PROTACs

| Compound | Cell Line | Activity Metric | Value | Reference |

| PROTAC EED degrader-2 | Karpas422 | GI50 (14 days) | 0.057 µM | [12] |

| UNC6852 | HeLa | Cellular Toxicity | No toxicity up to 30 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.[5][6]

Materials:

-

Cell line of interest (e.g., Karpas422 for EED-targeted PROTACs)

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein (e.g., anti-EED, anti-EZH2) and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete growth medium.

-

Treat the cells with different concentrations of the PROTAC or vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determination of DC50 and Dmax

The data obtained from the Western blot experiment can be used to determine the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).[3]

Procedure:

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

-

The Dmax is the maximum percentage of protein degradation achieved.

Experimental Workflow Diagram

Caption: Workflow for characterizing PROTAC-mediated protein degradation.

Conclusion

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a valuable chemical tool for the development of potent and selective PROTACs. Its ability to recruit the VHL E3 ligase has been effectively utilized to induce the degradation of challenging drug targets, such as the components of the PRC2 complex. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and characterize novel PROTACs for therapeutic and research applications.

References

- 1. consensus.app [consensus.app]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]

- 10. (S,R,S)-AHPC-C3-NH2 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 11. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Technical Guide: (S,R,S)-AHPC-C4-NH2 Dihydrochloride as a Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a key synthetic building block in the rapidly evolving field of targeted protein degradation. As a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a four-carbon aliphatic linker with a terminal amine, it serves as a crucial component for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of (S,R,S)-AHPC-C4-NH2 dihydrochloride, with a particular focus on its use in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).

Chemical Properties

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a white to off-white solid. Its dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]

| Property | Value | Source |

| Chemical Name | (2S,4R)-1-[(2S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride | N/A |

| Molecular Formula | C₂₇H₄₁Cl₂N₅O₄S | N/A |

| Molecular Weight | 602.62 g/mol | N/A |

| CAS Number | 2341796-78-7 | N/A |

| Appearance | Solid Powder | N/A |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[4][5] | N/A |

Mechanism of Action: A Key Component in PROTAC Technology

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a fundamental component for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1]

A PROTAC molecule consists of three key parts:

-

A ligand for an E3 ubiquitin ligase: In this case, the (S,R,S)-AHPC moiety binds to the VHL E3 ligase.

-

A ligand for the target protein: This is chemically linked to the other end of the PROTAC.

-

A linker: The C4-NH2 linker connects the VHL ligand to the target protein ligand.

The mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2 is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via the AHPC moiety) and the target protein, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once in the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.

Application in EED-Targeted PROTACs

A significant application of (S,R,S)-AHPC-C4-NH2 is in the development of PROTACs targeting EED, a core component of the PRC2 complex. The PRC2 complex plays a critical role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). Dysregulation of PRC2 is implicated in various cancers.

By conjugating an EED ligand to (S,R,S)-AHPC-C4-NH2, researchers have developed potent EED-degrading PROTACs. These PROTACs not only induce the degradation of EED but also lead to the degradation of other core PRC2 components, EZH2 and SUZ12, effectively dismantling the complex.[6][7]

Quantitative Data for EED-Targeted PROTACs

The following data is for two notable EED-targeted PROTACs, referred to as PROTAC EED degrader-1 and PROTAC EED degrader-2, which were developed using a VHL ligand similar to (S,R,S)-AHPC.[8][9]

| Parameter | PROTAC EED degrader-1 | PROTAC EED degrader-2 | Cell Line |

| EED Binding Affinity (pKD) | 9.02 ± 0.09 | 9.27 ± 0.05 | N/A |

| PRC2 Inhibition (pIC₅₀) | 8.17 ± 0.24 | 8.11 ± 0.09 | N/A |

| Cell Proliferation Inhibition (GI₅₀) | 0.045 µM (Day 14) | 0.057 µM (Day 14) | Karpas422 |

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2 Dihydrochloride

The terminal amine group of (S,R,S)-AHPC-C4-NH2 allows for its conjugation to a target protein ligand, typically through the formation of an amide bond. A general protocol for this conjugation is as follows:

Caption: General workflow for synthesizing a PROTAC using (S,R,S)-AHPC-C4-NH2.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific target ligand.

Western Blotting for Protein Degradation

Western blotting is a standard technique to assess the degradation of a target protein after treatment with a PROTAC.

Caption: Standard workflow for assessing protein degradation via Western Blot.

LC-MS for PROTAC Stability and Quantitation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for assessing the stability of PROTACs in biological matrices and for quantifying their cellular uptake. A general workflow is outlined below.

Caption: General workflow for LC-MS analysis of PROTACs.

Conclusion

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its properties as a VHL ligand with a readily functionalizable linker make it a cornerstone for the development of novel PROTACs against a wide range of therapeutic targets. The successful application of this building block in creating potent EED degraders highlights its potential in advancing the development of new medicines for cancer and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S,R,S)-AHPC-C3-NH2 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]

- 7. EED PROTAC [openinnovation.astrazeneca.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: (S,R,S)-AHPC-C4-NH2 dihydrochloride for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic, cell-permeable E3 ligase ligand-linker conjugate. It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C4 amine linker. This bifunctional nature allows it to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A primary application of this molecule is in the creation of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).

Physicochemical Properties and Supplier Information

Table 1: Compound Specifications

| Property | Value |

| Full Name | (S,R,S)-AHPC-C4-NH2 dihydrochloride |

| Synonyms | VH032-C4-NH2 dihydrochloride |

| CAS Number | 2341796-78-7 |

| Molecular Formula | C₂₇H₄₁Cl₂N₅O₄S |

| Molecular Weight | 602.62 g/mol |

| Appearance | Solid |

Table 2: Representative Suppliers

| Supplier | Product Number |

| MedChemExpress | HY-114176B |

| Immunomart | HY-114176B |

Mechanism of Action: EED-Targeted Degradation

(S,R,S)-AHPC-C4-NH2 dihydrochloride serves as a building block for PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of target proteins. When incorporated into a PROTAC targeting EED, the mechanism unfolds as follows:

-

Ternary Complex Formation: The PROTAC, containing the (S,R,S)-AHPC-C4-NH2 linker, simultaneously binds to the VHL E3 ligase (via the AHPC moiety) and the EED protein (via a specific EED-binding ligand). This forms a ternary "EED-PROTAC-VHL" complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the EED protein.

-

Proteasomal Degradation: The polyubiquitinated EED protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

Notably, the degradation of EED leads to the destabilization and subsequent degradation of other core components of the PRC2 complex, namely EZH2 and SUZ12. This comprehensive disruption of the PRC2 complex effectively abrogates its methyltransferase activity on histone H3 at lysine 27 (H3K27).

Signaling Pathway: PRC2-Mediated Gene Silencing

The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of H3K27 (H3K27me3), a hallmark of transcriptionally silent chromatin. This repressive mark is recognized by the Polycomb Repressive Complex 1 (PRC1), which further compacts the chromatin and maintains the silenced state of target genes. By inducing the degradation of the PRC2 complex, EED-targeted PROTACs can lead to a reduction in H3K27me3 levels and the reactivation of silenced genes.

Caption: Mechanism of EED-targeted PROTACs.

Quantitative Data

The following table summarizes representative data for potent EED-targeted PROTACs developed by AstraZeneca, which are structurally and functionally analogous to PROTACs that can be synthesized using (S,R,S)-AHPC-C4-NH2 dihydrochloride.[1]

Table 3: Biological Activity of Representative EED PROTACs

| Compound | MTase Glo (pIC₅₀) | SPR (pKd) | Cell Proliferation (GI₅₀, Karpas422 cells) |

| AZ14117230 | 8.1 | 9.3 | 0.057 µM |

| AZ14118579 | 8.2 | 9.0 | 0.045 µM |

-

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration, indicating the potency of the PROTAC in inhibiting the PRC2 methyltransferase activity.

-

pKd: The negative logarithm of the dissociation constant, indicating the binding affinity of the PROTAC to the EED protein.

-

GI₅₀: The concentration of the PROTAC that causes 50% inhibition of cell growth.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using (S,R,S)-AHPC-C4-NH2 dihydrochloride.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the levels of target proteins (EED, EZH2, SUZ12) and the downstream marker of PRC2 activity (H3K27me3).

Experimental Workflow

References

Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 4-carbon alkyl linker with an amine group for conjugation.[1][2] This molecule is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] By linking a target-specific ligand to an E3 ubiquitin ligase ligand, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The dihydrochloride salt form of (S,R,S)-AHPC-C4-NH2 generally offers enhanced water solubility and stability compared to the free base.[1]

This document provides detailed application notes and experimental protocols for the use of (S,R,S)-AHPC-C4-NH2 dihydrochloride in the development and characterization of PROTACs, with a focus on EED-targeted degraders as a case study.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs assembled using (S,R,S)-AHPC-C4-NH2 function by coopting the VHL E3 ubiquitin ligase. The process begins with the PROTAC simultaneously binding to the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in further degradation cycles.[3]

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following tables summarize the key performance parameters of EED-targeted PROTACs constructed using a VHL ligand similar to (S,R,S)-AHPC. These PROTACs, referred to as PROTAC EED degrader-1 and -2, have demonstrated potent and selective degradation of the PRC2 complex components.[4][5]

| Compound | Binding Affinity (pKD) | PRC2 Inhibition (pIC50) | Cell Line | Growth Inhibition (GI50) | Reference |

| PROTAC EED degrader-1 | 9.02 ± 0.09 | 8.17 ± 0.24 | Karpas422 | 0.045 µM (14 days) | [4] |

| PROTAC EED degrader-2 | 9.27 ± 0.05 | 8.11 ± 0.09 | Karpas422 | 0.057 µM (14 days) | [5] |

Table 1: In Vitro Activity of EED-Targeted PROTACs.

| Compound | Cell Line | Treatment | Outcome | Reference |

| PROTAC EED degrader-1 | Karpas422 | 0.1-3 µM for 48h | Reduced protein levels of EED, EZH2, and H3K27me3 | [4] |

| PROTAC EED degrader-1 | Karpas422 | 1 µM for 1-24h | EED protein levels decreased within 1-2h | [4] |

| PROTAC EED degrader-2 | Karpas422 | 0.1-3 µM for 48h | Reduced protein levels of EED, EZH2, and H3K27me3 | [5] |

| PROTAC EED degrader-2 | Karpas422 | 1 µM for 1-24h | EED protein levels decreased within 1-2h | [5] |

Table 2: Cellular Degradation Activity of EED-Targeted PROTACs.

Experimental Protocols

The following is a general workflow for the characterization of a novel PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 dihydrochloride.

Caption: Experimental workflow for PROTAC characterization.

Protocol 1: Western Blot Analysis for Target Protein Degradation

This protocol is for determining the extent of target protein degradation in cells treated with the PROTAC.

Materials:

-

Cell line of interest (e.g., Karpas422 for EED-targeted PROTACs)

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein and loading control, e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imager

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, and 3 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control.

-

Protocol 2: Cell Viability Assay

This protocol is for assessing the effect of the PROTAC on cell proliferation and determining the GI50 (half-maximal growth inhibition) or IC50 (half-maximal inhibitory concentration).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

96-well plates (opaque-walled for luminescent assays)

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of the PROTAC. Add the desired final concentrations to the wells in triplicate. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours or up to 14 days for slower-acting compounds, with media changes as needed).

-

Assay:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or absorbance using a plate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression to calculate the GI50/IC50 value.

-

Protocol 3: In Vivo Studies

This protocol provides a general framework for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Cancer cell line for tumor implantation

-

PROTAC formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment.

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PROTAC and vehicle control according to the desired dosing schedule (e.g., daily, once every three days) and route (e.g., intraperitoneal, oral).

-

Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target protein levels in tumor tissue).

Conclusion

(S,R,S)-AHPC-C4-NH2 dihydrochloride is a valuable chemical tool for the construction of VHL-based PROTACs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this molecule in the development of novel protein degraders for therapeutic and research applications. Careful experimental design and execution are critical for the successful characterization of these powerful molecules.

References

Designing Potent PROTACs: Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] This technology utilizes heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] (S,R,S)-AHPC-C4-NH2 dihydrochloride (B599025) is a key building block in the design of potent PROTACs, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase connected to a 4-carbon alkyl linker with a terminal amine.[2][3][4] This terminal amine provides a versatile handle for conjugation to a ligand targeting a specific POI.

This document provides detailed application notes and experimental protocols for designing and evaluating PROTACs utilizing (S,R,S)-AHPC-C4-NH2 dihydrochloride, with a focus on targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).

PROTAC Design and Synthesis

The modular nature of PROTACs allows for a systematic approach to their design and optimization. The choice of the E3 ligase ligand, the POI ligand, and the connecting linker are all critical for achieving potent and selective protein degradation. (S,R,S)-AHPC-C4-NH2 provides a well-validated VHL ligand and a short, flexible linker suitable for many applications.[2][3][4]

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2 typically involves the coupling of the terminal amine of the linker to a suitable functional group on the POI ligand, often a carboxylic acid, to form a stable amide bond.

Caption: A general workflow for the synthesis of a PROTAC.

Application Example: Targeting EED with a VHL-based PROTAC

Dysregulation of the PRC2 complex, of which EED is a core component, is implicated in various cancers.[5] Targeting EED for degradation presents a promising therapeutic strategy. The following sections detail the evaluation of an EED-targeting PROTAC, UNC6852, which utilizes a VHL ligand.[6][7] While the exact linker in UNC6852 is not (S,R,S)-AHPC-C4-NH2, the principles and protocols are directly applicable.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of the EED-targeting PROTAC UNC6852.

| Compound | Target | Binding Affinity (IC50, nM) |

| UNC6852 | EED | 247[6] |

| Cell Line | Compound | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Anti-proliferative Activity (GI50, nM) |

| DB (DLBCL) | UNC6852 | EED: 111 | EED: 84 | 790 |

| DB (DLBCL) | UNC6852 | EZH2: 275 | EZH2: 86 | - |

| DB (DLBCL) | UNC6852 | SUZ12: - | SUZ12: 44 | - |

Note: Data for UNC7700, a related EED degrader, is presented to illustrate typical degradation parameters.[8] DLBCL stands for Diffuse Large B-cell Lymphoma.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling (S,R,S)-AHPC-C4-NH2 dihydrochloride to a POI ligand containing a carboxylic acid.

Materials:

-

(S,R,S)-AHPC-C4-NH2 dihydrochloride

-

POI ligand with a carboxylic acid functional group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Reaction vessel, magnetic stirrer, and nitrogen or argon atmosphere

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

-

Add a solution of (S,R,S)-AHPC-C4-NH2 dihydrochloride (1.2 equivalents) and DIPEA (2.4 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the crude product by reverse-phase preparative HPLC.

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: VHL Binding Assay (Fluorescence Polarization)

This protocol is for determining the binding affinity of the PROTAC to the VHL E3 ligase.[1][9][10]

Materials:

-

Purified VHL/Elongin B/Elongin C (VBC) complex

-

Fluorescently labeled VHL ligand (e.g., FAM-labeled VH032)

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

PROTAC compound

-

Black, low-binding 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the PROTAC compound in assay buffer.

-